molecular formula C8H7BrO4S B1374630 3-Bromo-4-(methylsulfonyl)benzoic acid CAS No. 39058-84-9

3-Bromo-4-(methylsulfonyl)benzoic acid

Cat. No.: B1374630
CAS No.: 39058-84-9
M. Wt: 279.11 g/mol
InChI Key: KTVNPQRQWOOMGI-UHFFFAOYSA-N
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Description

3-Bromo-4-(methylsulfonyl)benzoic acid is an organic compound with the molecular formula C8H7BrO4S It is a derivative of benzoic acid, featuring a bromine atom and a methylsulfonyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(methylsulfonyl)benzoic acid typically involves the bromination of 4-methylsulfonylbenzoic acid. The process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually conducted in an organic solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-(methylsulfonyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-4-(methylsulfonyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-(methylsulfonyl)benzoic acid depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The bromine and methylsulfonyl groups can enhance the compound’s binding affinity and specificity towards its targets, thereby modulating biochemical pathways and exerting therapeutic effects .

Comparison with Similar Compounds

  • 4-Bromo-3-(methylsulfonyl)benzoic acid
  • 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzoic acid
  • 4-Methylsulfonylbenzoic acid

Comparison: 3-Bromo-4-(methylsulfonyl)benzoic acid is unique due to the specific positioning of the bromine and methylsulfonyl groups, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for distinct applications in research and industry .

Properties

IUPAC Name

3-bromo-4-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO4S/c1-14(12,13)7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVNPQRQWOOMGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693915
Record name 3-Bromo-4-(methanesulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39058-84-9
Record name 3-Bromo-4-(methanesulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-4-methanesulfonylbenzoic acid
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